Physicochemical Profiling and Synthetic Utility of Benzene, [[(8-bromooctyl)oxy]methyl]- (CAS 83515-83-7)
Physicochemical Profiling and Synthetic Utility of Benzene, [[(8-bromooctyl)oxy]methyl]- (CAS 83515-83-7)
Executive Summary
Benzene, [[(8-bromooctyl)oxy]methyl]- (commonly referred to as benzyl 8-bromooctyl ether) is a highly versatile, bifunctional aliphatic-aromatic intermediate. Featuring a robust benzyl ether protecting group and a highly reactive terminal primary bromide separated by an 8-carbon aliphatic spacer, this molecule is a cornerstone reagent in advanced organic synthesis. It is extensively utilized in the development of PROTAC (Proteolysis Targeting Chimera) linkers, the synthesis of complex block copolymers via Atom Transfer Radical Polymerization (ATRP), and general Williamson ether syntheses. This technical guide details its physicochemical properties, thermodynamic solubility profile, and validated experimental protocols for its application in the laboratory.
Molecular Architecture & Physicochemical Profile
The structural architecture of Benzene, [[(8-bromooctyl)oxy]methyl]- is defined by three distinct domains, each imparting specific chemical behavior:
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The Benzyl Ether: Acts as a lipophilic anchor and a robust protecting group for the latent hydroxyl functionality.
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The Octyl Spacer: An 8-carbon aliphatic chain that provides significant hydrophobicity, flexibility, and spatial separation, which is critical for minimizing steric hindrance in PROTAC linker applications.
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The Terminal Bromide: An unhindered, primary electrophilic center primed for nucleophilic attack or radical initiation.
| Property | Value |
| Chemical Formula | C15H23BrO |
| Molecular Weight | 299.25 g/mol |
| CAS Registry Number | 83515-83-7 |
| LogP (Octanol-Water) | 5.4 |
| Polar Surface Area (PSA) | 9.23 Ų |
| Dipole Moment | ~1.8 D |
| Physical State (25 °C) | Viscous Liquid |
Data sourced from Benchchem physicochemical descriptor models and BLD Pharm specifications .
Solubility Profile & Thermodynamic Behavior
The solubility profile of Benzene, [[(8-bromooctyl)oxy]methyl]- is strictly governed by its high LogP (5.4) and exceptionally low Polar Surface Area (9.23 Ų). The molecule interacts with solvents predominantly through London dispersion forces and weak dipole-dipole interactions originating from the ether oxygen.
| Solvent Class | Representative Solvents | Solubility | Thermodynamic Rationale |
| Non-Polar / Halogenated | Dichloromethane (DCM), Chloroform, Toluene | Excellent | Favorable dispersion interactions with the octyl chain and aromatic ring. |
| Polar Aprotic | DMF, DMSO, THF, Acetone | Good to Excellent | Solvates the molecule effectively; ideal for SN2 reactions due to lack of hydrogen-bond donation. |
| Polar Protic | Methanol, Ethanol | Poor | The large hydrophobic bulk disrupts the solvent's hydrogen-bonding network. |
| Aqueous | Water, Aqueous Buffers | Insoluble | High lipophilicity (LogP > 5) completely precludes aqueous dissolution. |
Expertise Insight: When designing a synthetic route, the choice of solvent is critical. While the compound is highly soluble in DCM, utilizing DCM for nucleophilic substitutions at the terminal bromide is suboptimal. Instead, polar aprotic solvents like anhydrous DMF or DMSO are strictly required. These solvents effectively dissolve the lipophilic precursor while simultaneously solvating the counter-cations of basic reagents (e.g., K⁺ from K₂CO₃), leaving the nucleophilic anion "naked" and highly reactive, thereby accelerating the SN₂ displacement.
Synthetic Utility & Reactivity Mechanisms
The bifunctional nature of this molecule allows for orthogonal reactivity:
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Electrophilic Hub for SN2: The primary alkyl bromide is sterically unhindered. It serves as an ideal electrophile for coupling with amines, thiols, or phenoxides to build extended aliphatic linkers for targeted protein degraders .
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ATRP Initiation: The terminal carbon-bromine bond can undergo homolytic cleavage in the presence of a Cu(I) catalyst, generating a carbon-centered radical that initiates the controlled polymerization of vinyl monomers .
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Orthogonal Deprotection: The benzyl ether is stable to the strongly basic and nucleophilic conditions required for the SN2 step. Once the linker is fully elaborated, the benzyl group can be cleanly and orthogonally removed via catalytic hydrogenolysis to reveal a free primary alcohol for subsequent esterification or coupling .
Experimental Protocols
Protocol 1: Nucleophilic Substitution (SN2) for Linker Conjugation
Objective: To covalently attach a primary or secondary amine to the 8-carbon linker.
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Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the target amine (1.0 equiv.) and Benzene, [[(8-bromooctyl)oxy]methyl]- (1.1 equiv.) in anhydrous DMF (0.2 M concentration).
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Activation: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or anhydrous K₂CO₃ (2.5 equiv.). The base neutralizes the generated HBr, driving the reaction forward.
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Reaction: Heat the mixture to 60 °C and stir for 12–16 hours.
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Self-Validating Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate eluent. Utilize UV light (254 nm) to track the benzyl-containing product and a ninhydrin stain to confirm the complete consumption of the starting amine.
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Workup: Quench the reaction with distilled water. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers extensively with brine (5×) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol 2: Catalytic Hydrogenolysis (Deprotection)
Objective: To cleave the benzyl ether, yielding the free terminal alcohol.
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Preparation: Dissolve the conjugated intermediate in a 1:1 mixture of Methanol and Ethyl Acetate.
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Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate) under a steady stream of nitrogen to prevent ignition of the solvent.
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Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) using a balloon. Repeat this purge cycle three times. Stir the suspension vigorously at room temperature for 12 hours.
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Self-Validating Checkpoint: Analyze an aliquot via ¹H-NMR spectroscopy. The reaction is deemed complete upon the absolute disappearance of the aromatic multiplet (7.2–7.4 ppm) and the benzylic CH₂ singlet (~4.5 ppm).
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Workup: Filter the reaction mixture through a tightly packed pad of Celite to safely remove the pyrophoric Pd/C catalyst. Wash the Celite pad with excess Methanol and concentrate the filtrate to afford the deprotected alcohol.
Mechanistic Visualization
Bifunctional reactivity pathways of Benzene, [[(8-bromooctyl)oxy]methyl]-.
(Note: An illustrative image of the structure would be placed here in a final document. The structure consists of a benzene ring attached to a -CH2-O-(CH2)8-Br chain.)
